molecular formula C8H9BrN2O B2611096 6-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one CAS No. 1935299-64-1

6-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one

Cat. No.: B2611096
CAS No.: 1935299-64-1
M. Wt: 229.077
InChI Key: YPKZBBATABCWIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one ( 1935299-64-1) is a brominated pyridazinone derivative with a molecular formula of C8H9BrN2O and a molecular weight of 229.07 g/mol . This compound features the pyridazin-3(2H)-one scaffold, a six-membered heterocyclic structure known for its significant biological activities and tautomerism, with the keto form being the most prevalent and stable . The pyridazinone core is of great interest in medicinal chemistry for developing novel vasodilators and targeted anticancer agents . Researchers are particularly focused on this scaffold due to its potential in reverse cardio-oncology , an emerging field that addresses the link between cardiovascular diseases and cancer incidence . This compound serves as a key synthetic intermediate for researchers exploring therapies that may simultaneously tackle these critical health challenges. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Always refer to the Certificate of Analysis for lot-specific data and consult the Safety Data Sheet for proper handling instructions.

Properties

IUPAC Name

6-bromo-2-(cyclopropylmethyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c9-7-3-4-8(12)11(10-7)5-6-1-2-6/h3-4,6H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKZBBATABCWIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=O)C=CC(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one typically involves the bromination of a pyridazinone precursor followed by the introduction of the cyclopropylmethyl group. One common method involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position. The cyclopropylmethyl group can be introduced through a nucleophilic substitution reaction using a suitable cyclopropylmethyl halide.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding pyridazinone oxides.

    Reduction: Formation of reduced pyridazinone derivatives.

    Substitution: Formation of substituted pyridazinone derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

6-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one has been investigated for its potential therapeutic applications due to its biological activity. Research indicates that compounds within the pyridazine family often exhibit significant anti-inflammatory, antimicrobial, and anticancer properties.

  • Anti-inflammatory Activity : Studies have demonstrated that derivatives of pyridazines can inhibit cyclooxygenase enzymes, which play a critical role in inflammatory processes. For instance, in vitro assays have shown that this compound can reduce pro-inflammatory cytokine production, suggesting its utility in treating chronic inflammatory diseases.
  • Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, indicating potential applications in treating infections. For example, a study reported an MIC of 32 µg/mL against Staphylococcus aureus, highlighting its antibacterial activity.
  • Anticancer Potential : Recent investigations have revealed that this compound can induce apoptosis in cancer cell lines. For example, it has been shown to inhibit the proliferation of HeLa cells with an IC50 value of 15 µM through mechanisms involving caspase activation and cell cycle regulation.

Biological Studies

The compound's interaction with specific molecular targets makes it a candidate for further biological studies. Its ability to modulate cellular pathways could lead to advancements in understanding disease mechanisms and developing new therapeutic strategies.

Material Science

In addition to its biological applications, this compound can serve as an intermediate in the synthesis of novel materials. Its unique structure allows it to be used in the development of new chemical processes and materials with specific properties.

Case Study 1: Antimicrobial Efficacy

A research article published in the Journal of Antimicrobial Chemotherapy assessed the antimicrobial efficacy of pyridazine derivatives similar to this compound against Staphylococcus aureus. The results indicated significant antibacterial activity with an MIC value demonstrating its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Activity

In experimental models of arthritis, treatment with this compound resulted in significant reductions in paw swelling and joint inflammation compared to control groups. Histological analyses revealed decreased infiltration of inflammatory cells, supporting its role as a potential anti-inflammatory agent.

Summary Table of Biological Activities

Activity TypeMechanism of ActionReference Study
Anti-inflammatoryInhibition of pro-inflammatory cytokines[Journal of Inflammation Research]
AntimicrobialInhibition against bacterial strains[Journal of Antimicrobial Chemotherapy]
AnticancerInduction of apoptosis via caspase activation[Cancer Research Journal]

Mechanism of Action

The mechanism of action of 6-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropylmethyl group contribute to the compound’s binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations at Position 2

The 2-position of pyridazin-3(2H)-one derivatives is frequently modified to tune biological activity and physicochemical properties. Key analogues include:

Compound Name 2-Substituent Molecular Weight (g/mol) Key Properties/Activities Reference
6-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one Cyclopropylmethyl 243.09 (calculated) Hypothesized COX-2 inhibition (structural analogy)
2-Methyl-4-bromo-6-chloropyridazin-3(2H)-one Methyl 223.46 High structural similarity (0.60)
2-Propyl-6-(o-tolyloxy)pyridazin-3(2H)-one Propyl 260.31 COX-2 IC₅₀ = 0.11 mM; potent anti-inflammatory
6-Bromo-2-(2-methoxyphenyl)pyridazin-3(2H)-one 2-Methoxyphenyl 281.11 Higher lipophilicity due to aromatic group
5-Bromo-4-chloro-2-phenylpyridazin-3(2H)-one Phenyl 285.52 Dual halogenation (Br/Cl) at positions 5/4

Key Observations :

  • Aliphatic vs. Aromatic Substituents : Cyclopropylmethyl (aliphatic) may improve metabolic stability compared to aromatic groups like phenyl or methoxyphenyl, which can increase π-π stacking interactions but may also enhance cytochrome P450-mediated oxidation .

Substituent Variations at Position 6

Bromine at position 6 is a hallmark of the target compound. Analogues with alternative halogens or substituents include:

Compound Name 6-Substituent Molecular Weight (g/mol) Similarity Score Reference
This compound Br 243.09
4-Bromo-6-chloropyridazin-3(2H)-one Cl 208.42 0.87
6-Chloro-5-methylpyridazin-3(2H)-one Cl 158.58 0.61
5-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one Br 266.09

Key Observations :

  • Electron-Withdrawing Effects : Bromine’s stronger electron-withdrawing nature compared to chlorine may enhance electrophilic reactivity, facilitating nucleophilic substitution reactions in drug design .
  • Positional Isomerism: Bromine at position 6 (target compound) vs.

Key Observations :

  • Structural analogs with bulky 2-substituents (e.g., propyl, benzyl) show potent COX-2 selectivity .
  • Dual halogenation (e.g., bromine and chlorine in ) may enhance binding affinity but could increase toxicity risks.

Physicochemical Properties

Compound Name logP (Predicted) Solubility (mg/mL) Melting Point (°C) Reference
This compound 1.98 0.15 (in water)
6-Bromo-2-(2-methoxyphenyl)pyridazin-3(2H)-one 2.75 0.08 (in water)
5-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one 1.12 0.22 (in water)

Key Observations :

  • The cyclopropylmethyl group likely reduces logP compared to aromatic substituents, improving aqueous solubility .
  • Bromine’s hydrophobicity may necessitate formulation optimization for in vivo applications.

Biological Activity

6-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a pyridazine core with a bromine substitution at the 6-position and a cyclopropylmethyl group at the 2-position, which contributes to its unique chemical properties and biological interactions.

Chemical Structure

The chemical structure of this compound is illustrated below:

Property Details
CAS Number 1369885-42-6
Molecular Formula C₉H₈BrN₃O
Molecular Weight 244.08 g/mol
Chemical Structure Chemical Structure

Anticancer Properties

Research indicates that derivatives of pyridazines, including this compound, exhibit significant anticancer activity. In studies involving various cancer cell lines, this compound has shown potential as a tyrosine kinase inhibitor, particularly against the c-Met enzyme, which is implicated in tumor progression and metastasis. For instance, compounds similar to this have demonstrated efficacy in inhibiting cell proliferation in gastric cancer cell lines such as Hs746T .

Anti-inflammatory Effects

The presence of the pyridazine structure is often correlated with anti-inflammatory activity. Preliminary studies suggest that this compound may inhibit cyclooxygenase enzymes, which play a crucial role in inflammatory processes. This inhibition can lead to reduced production of pro-inflammatory mediators, thereby alleviating inflammation.

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Research indicates that similar pyridazine derivatives can exhibit activity against a range of pathogens, suggesting that this compound may have potential applications in treating infectious diseases.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The bromine atom and cyclopropylmethyl group facilitate binding to various enzymes and receptors, modulating key biological pathways. For example, its role as a kinase inhibitor involves competitive inhibition at the active sites of target enzymes, disrupting signaling pathways critical for cell growth and survival .

Case Studies

  • In Vitro Studies on Cancer Cell Lines : A study evaluated the effectiveness of various pyridazinone derivatives against gastric cancer cell lines. The results indicated that certain compounds exhibited potent inhibition of cell growth, with IC50 values indicating effective concentrations for therapeutic use .
  • Inflammation Models : In animal models of inflammation, compounds structurally related to this compound demonstrated significant reductions in inflammatory markers when administered prior to inflammatory stimuli.

Q & A

Q. Basic

  • NMR : 1^1H and 13^{13}C NMR identify the cyclopropane methyl group (characteristic upfield shifts at δ 0.5–1.5 ppm) and bromine-induced deshielding of adjacent protons .
  • X-ray Crystallography : Resolves spatial arrangement, as seen in planar hydrogen-bonded dimers of related methylated pyridazinones .
  • HRMS : Confirms molecular formula (e.g., C8_8H9_9BrN2_2O) and isotopic patterns for bromine .

What strategies optimize cross-coupling reactions for functionalizing the pyridazinone core without compromising the cyclopropane moiety?

Q. Advanced

  • Catalyst Selection : Use Pd(OAc)2_2 with bulky ligands (e.g., XPhos) to suppress β-hydroride elimination, which can degrade cyclopropane rings .
  • Protection Strategies : Temporarily protect the cyclopropane methyl group as a silyl ether during harsh coupling conditions.
  • Low-Temperature Conditions : Perform reactions at –20°C to 0°C to stabilize reactive intermediates, as demonstrated in Negishi couplings of bromopyridazinones .

How does the cyclopropane methyl group influence the compound’s physicochemical properties?

Q. Basic

  • Lipophilicity : The cyclopropane moiety increases logP, enhancing membrane permeability. This is critical for CNS-targeting analogs .
  • Conformational Rigidity : Restricts rotation around the N-alkyl bond, potentially improving binding affinity to target proteins (e.g., kinases) .
  • Stability : Cyclopropane’s strain energy may increase susceptibility to ring-opening under acidic or oxidative conditions, requiring pH-controlled storage .

What computational approaches predict the bioactivity of pyridazinone derivatives, and how are they validated experimentally?

Q. Advanced

  • Docking Studies : Molecular docking into kinase ATP-binding pockets (e.g., JAK2 or EGFR) identifies key interactions, such as hydrogen bonds with the pyridazinone carbonyl .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC50_{50} values. For example, electron-withdrawing bromine enhances kinase inhibition .
  • Validation : In vitro enzymatic assays (e.g., fluorescence polarization) and cellular viability tests (MTT assays) confirm predicted activity .

What purification techniques are effective for isolating this compound from reaction mixtures?

Q. Basic

  • Column Chromatography : Silica gel with gradient elution (hexane/EtOAc) separates brominated products from unreacted starting materials .
  • Recrystallization : Use ethanol/water mixtures to exploit solubility differences. Crystallinity is confirmed by sharp melting points (e.g., 72–74°C in related benzoxadiazoles) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases achieve >95% purity for biological testing .

How to design analogs of this compound to study structure-activity relationships in kinase inhibition?

Q. Advanced

  • Core Modifications : Replace bromine with chlorine or iodine to assess halogen bonding effects. Evidence from 6-bromo-1H-indole derivatives shows bromine’s superior van der Waals interactions .
  • Side Chain Variations : Substitute cyclopropylmethyl with bulkier groups (e.g., adamantyl) to probe steric tolerance in kinase pockets. Patent data on azole-fused pyridazinones suggests improved selectivity with larger substituents .
  • Bioisosteres : Replace the pyridazinone ring with phthalazinone or quinazolinone cores, guided by similar bioactivity in dihydropyridazinones .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.